3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Preparation Methods
The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions. The synthetic route often starts with the formation of the imidazo[2,1-b]thiazole core, followed by the introduction of various substituents. Common reagents used in these reactions include sulfur, malononitrile, and various aromatic amines. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a wide range of products
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has indicated potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide include other imidazo[2,1-b]thiazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. Some notable similar compounds are:
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimycobacterial activity.
Thiazole derivatives: Exhibiting diverse biological activities such as antioxidant, analgesic, and anti-inflammatory properties
Properties
CAS No. |
1170944-36-1 |
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Molecular Formula |
C20H16N4O3S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-12-10-15(24(26)27)8-9-16(12)21-19(25)18-13(2)23-11-17(22-20(23)28-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,25) |
InChI Key |
LFPPTZJOCQAXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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